7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt
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Overview
Description
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt is an organic compound with the molecular formula C14H11KN2O3S2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a benzothiazole ring, a sulfonic acid group, and an aminophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired monopotassium salt. The general steps are as follows:
- Dissolve 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulfonic acid in water.
- Add potassium hydroxide slowly while stirring the solution.
- Maintain the reaction mixture at a specific temperature to ensure complete reaction.
- Filter the solution to remove any impurities.
- Evaporate the solvent to obtain the monopotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The process includes:
- Using high-purity starting materials to ensure product quality.
- Employing continuous stirring and temperature control to maintain consistent reaction conditions.
- Utilizing filtration and purification systems to remove impurities and obtain a high-purity product.
- Implementing drying techniques to obtain the final monopotassium salt in solid form.
Chemical Reactions Analysis
Types of Reactions
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminophenyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminophenyl group derivatives.
Substitution: Various substituted benzothiazole compounds.
Scientific Research Applications
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonic acid group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The aminophenyl group can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulfonic acid
- 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, monosodium salt
- 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-, lithium salt
Uniqueness
7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-5-methyl-, monopotassium salt is unique due to its specific combination of functional groups and its monopotassium salt form. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
71032-91-2 |
---|---|
Molecular Formula |
C14H11KN2O3S2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
potassium;2-(4-aminophenyl)-5-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C14H12N2O3S2.K/c1-8-6-11-13(12(7-8)21(17,18)19)20-14(16-11)9-2-4-10(15)5-3-9;/h2-7H,15H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
QEZVVYSZIUOFQB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)[O-])SC(=N2)C3=CC=C(C=C3)N.[K+] |
Origin of Product |
United States |
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